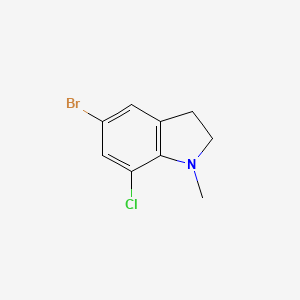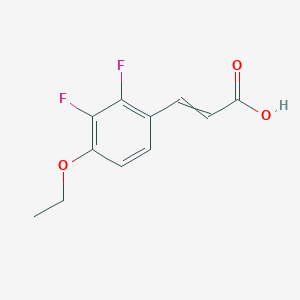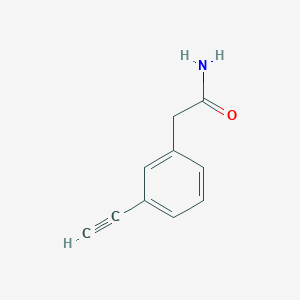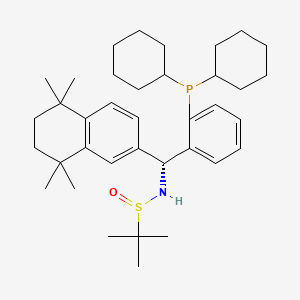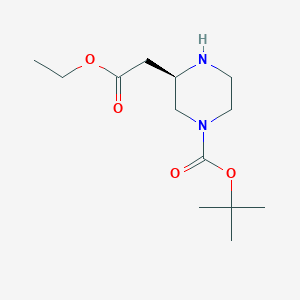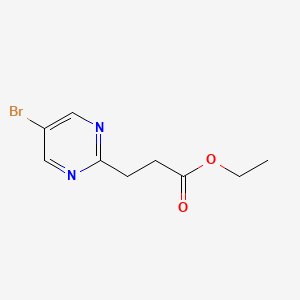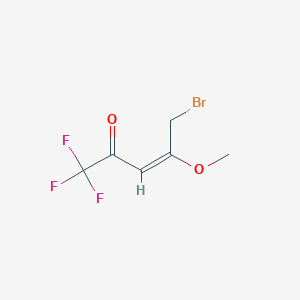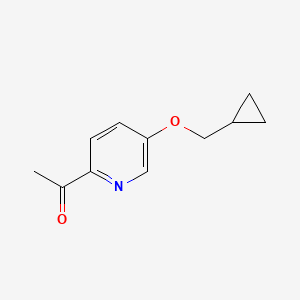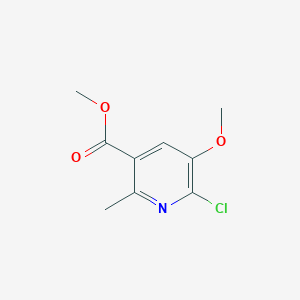
1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclobutane ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the bromination of a phenyl ring followed by cyclization and carboxylation. One common method involves the bromination of 2-phenylpropionic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromophenylpropionic acid is then subjected to cyclization using a strong base like sodium hydride to form the cyclobutane ring. Finally, the carboxylation step is achieved by treating the cyclobutane intermediate with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: 1-(2-Hydroxyphenyl)-3-methylcyclobutane-1-carboxylic acid.
Oxidation: 1-(2-Bromophenyl)-3-methylcyclobutanone.
Reduction: 1-(2-Bromophenyl)-3-methylcyclobutanol.
Scientific Research Applications
1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclobutane ring provides structural rigidity, enhancing its stability and bioavailability.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
1-(2-Bromophenyl)cyclobutane-1-carboxylic acid: Lacks the methyl group, resulting in different reactivity and properties.
1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid: Substitution of bromine with chlorine affects its chemical behavior and applications.
1-(2-Bromophenyl)-3-methylcyclopentane-1-carboxylic acid: Replacement of the cyclobutane ring with a cyclopentane ring alters its structural and functional characteristics.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
PSLIEROLSIGXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
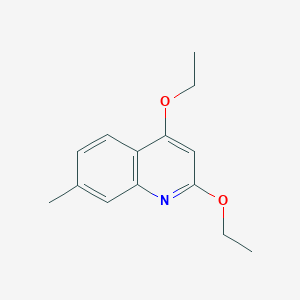
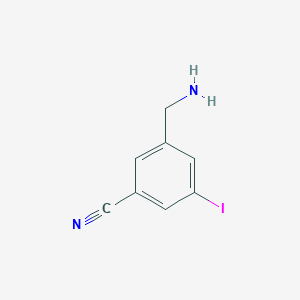
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)
